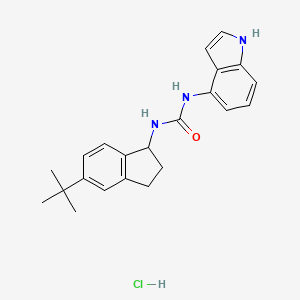
ABT-102 (HCl salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ABT-102 (HCl salt) is a potent and highly selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound is known for its ability to inhibit agonist-evoked increases in intracellular calcium levels, making it a valuable tool in the study of pain and inflammation .
準備方法
The preparation of ABT-102 (HCl salt) involves several synthetic routes and reaction conditions. One common method is the hot-melt extrusion technique, which includes the use of hydrophilic polymers and surfactants to enhance the solubility and permeability of the compound . The process typically involves the following steps:
Mixing: The poorly soluble model drug ABT-102 is mixed with a hydrophilic polymer and surfactants.
Extrusion: The mixture is subjected to hot-melt extrusion to form an amorphous solid dispersion.
Cooling and Milling: The extrudate is cooled and milled to obtain a fine powder.
Salt Formation: The hydrochloride salt is formed by reacting the base compound with hydrochloric acid.
化学反応の分析
ABT-102 (HCl salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ABT-102 may result in the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products .
科学的研究の応用
ABT-102 (HCl salt) has a wide range of scientific research applications, including:
作用機序
ABT-102 (HCl salt) exerts its effects by selectively antagonizing the TRPV1 receptor. This receptor is involved in the detection and regulation of body temperature and pain. By blocking the activation of TRPV1, ABT-102 effectively reduces the sensation of pain and inflammation. The molecular targets and pathways involved include the inhibition of calcium influx and the attenuation of downstream signaling pathways associated with pain and inflammation .
類似化合物との比較
ABT-102 (HCl salt) is unique in its high selectivity and potency as a TRPV1 antagonist. Similar compounds include:
Capsazepine: Another TRPV1 antagonist, but with lower selectivity and potency compared to ABT-102.
SB-366791: A selective TRPV1 antagonist, but with different pharmacokinetic properties.
AMG-517: A potent TRPV1 antagonist, but with a different chemical structure and mechanism of action.
The uniqueness of ABT-102 lies in its ability to potently and reversibly increase heat pain thresholds and reduce the painfulness of suprathreshold oral and cutaneous heat .
特性
分子式 |
C22H26ClN3O |
|---|---|
分子量 |
383.9 g/mol |
IUPAC名 |
1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C22H25N3O.ClH/c1-22(2,3)15-8-9-16-14(13-15)7-10-20(16)25-21(26)24-19-6-4-5-18-17(19)11-12-23-18;/h4-6,8-9,11-13,20,23H,7,10H2,1-3H3,(H2,24,25,26);1H |
InChIキー |
UYRSGHYUADZCMK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


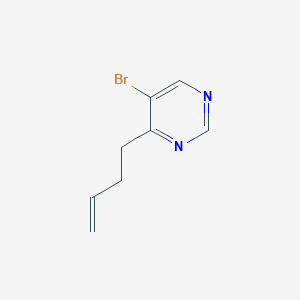


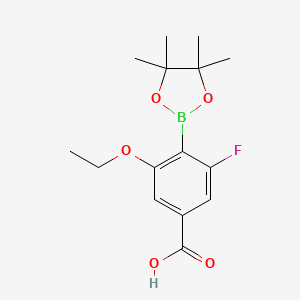
![2,3,4,5,6-Pentafluorophenyl 3-carbamoyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12513455.png)
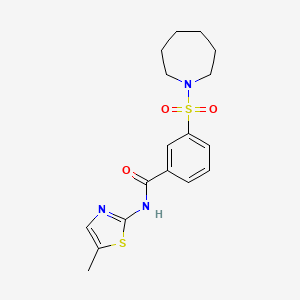

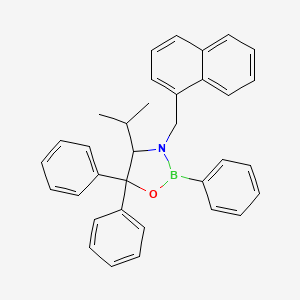
![3-{[6-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)pyridin-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B12513483.png)
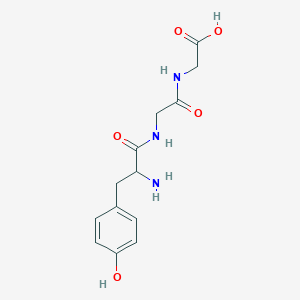
![2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride](/img/structure/B12513492.png)
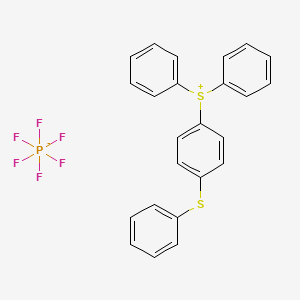
![2-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B12513502.png)

